Cas no 88-05-1 (2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 structure
88-05-1 structure
2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
88-05-1
C9H13N
135.206222295761
MFCD00007740
34446
6913

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Properties

Names and Identifiers

    • 2,4,6-Trimethylaniline
    • 2,4,6-trimethylbenzenamine
    • 2,4,6-Trimethylaniline (mesidine)
    • Mesidine
    • 2,4,6-(Me)3-C6H4NH2
    • 2,4,6-tri-MePhNH2
    • 2,4,6-trimethyl-aniline
    • 2-Amino-1,3,5-trimethylbenzene
    • 2-Aminomesitylene
    • Aminomesitylene
    • Aniline,2,4,6-trimethyl
    • Benzenamine,2,4,6-trimethyl
    • Mesidin
    • Mesitylamine
    • 2,4,6-Trimethylbenzenamine (ACI)
    • Aniline, 2,4,6-trimethyl- (6CI, 8CI)
    • 1-Amino-2,4,6-trimethylbenzene
    • 2,4,6-Trimethylphenylamine
    • Mesitylene, 2-amino-
    • NSC 31
    • +Expand
    • MFCD00007740
    • KWVPRPSXBZNOHS-UHFFFAOYSA-N
    • 1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3
    • NC1C(C)=CC(C)=CC=1C
    • 636559

Computed Properties

  • 135.10500
  • 1
  • 1
  • 0
  • 135.104799
  • 10
  • 99.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • 0
  • 26

Experimental Properties

  • 2.77520
  • 26.02000
  • n20/D 1.551(lit.)
  • Insoluble
  • 230°C
  • -5 ºC
  • Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • Light yellow oil, easy to oxidize when exposed to light, making the color darker.
  • Slightly soluble in carbon tetrachloride, easily soluble in acetone and other organic solvents.
  • Sensitive to air and light
  • 0.963 g/mL at 25 °C(lit.)

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Security Information

  • GHS06 GHS06
  • BZ0700000
  • 3
  • 6.1
  • S26-S28-S36/37-S45-S28A
  • III
  • R23/24/25; R33
  • T+ T+
  • UN 2810 6.1/PG 2
  • H302,H312,H315,H319,H330
  • P260,P280,P284,P305+P351+P338,P310
  • dangerous
  • Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers.
  • II
  • 21/22-26-36/38
  • Danger
  • Yes
  • 6.1

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Customs Data

  • 2921499090
  • China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003GSQ-1g
2,4,6-Trimethylaniline
88-05-1 98%
1g
$4.00 2024-04-20
A2B Chem LLC
AB60938-1g
2,4,6-Trimethylaniline
88-05-1 98%
1g
$4.00 2024-04-19
abcr
AB119924-100 g
2,4,6-Trimethylaniline, 98%; .
88-05-1 98%
100g
€26.50 2023-05-10
Alichem
A012001226-1kg
2,4,6-Trimethylaniline
88-05-1 95%
1kg
$179.00 2023-08-31
Ambeed
A943272-1g
2,4,6-Trimethylaniline
88-05-1 98%
1g
$5.0
Apollo Scientific
OR28597-100g
2,4,6-Trimethylaniline
88-05-1 98%
100g
£50.00 2023-09-02
ChemScence
CS-W007785-100g
2,4,6-Trimethylaniline
88-05-1 99.10%
100g
$50.0 2022-04-26
Enamine
EN300-19092-0.05g
2,4,6-trimethylaniline
88-05-1 95%
0.05g
$19.0 2023-09-18
Key Organics Ltd
STR00896-1MG
2,4,6-Trimethylaniline
88-05-1 >95%
1mg
£37.00 2023-09-08
Life Chemicals
F2190-0482-0.25g
"2,4,6-Trimethylaniline (Mesidine), ND25=1,4959"
88-05-1 95%+
0.25g
$18.0 2023-11-21

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  rt → -78 °C; 24 h, -78 °C
Reference
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Zhao, Huaibo; et al, Angewandte Chemie, 2021, 60(14), 7669-7674

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ;  rt → 130 °C; 2 h, 120 - 130 °C
Reference
Solvent-free hydrogenation reduction process of nitrobenzene with or without halogen
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  12 h, 1 atm, rt
Reference
Bis(tridentate) Ruthenium-Terpyridine Complexes Featuring Microsecond Excited-State Lifetimes
Brown, Douglas G.; et al, Journal of the American Chemical Society, 2012, 134(30), 12354-12357

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 bar, 120 °C
Reference
Hydrogenation using iron oxide-based nanocatalysts for the synthesis of amines
Jagadeesh, Rajenahally V.; et al, Nature Protocols, 2015, 10(4), 548-557

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid ,  Hydrazoic acid Solvents: Chloroform
Reference
Efficient direct aromatic amination by hydrazoic acid in the presence of both trifluoromethanesulfonic acid and trifluoroacetic acid
Takeuchi, Hiroshi; et al, Journal of the Chemical Society, 1991, (21), 1524-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  36 h, rt
Reference
A Metal-Free Direct Arene C-H Amination
Wang, Tao; et al, Advanced Synthesis & Catalysis, 2021, 363(11), 2783-2795

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  24 h, 10 bar, 120 °C
Reference
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Dumrath, Andreas; et al, Chemistry - A European Journal, 2011, 17(35), 9599-9604

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Palladium diacetate ,  2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ;  5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
Reference
A general palladium-catalyzed amination of aryl halides with ammonia
Schulz, Thomas; et al, Chemistry - A European Journal, 2009, 15(18), 4528-4533

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  22 °C; 1 h, 22 °C
Reference
Synthesis of Primary Aryl Amines Through a Copper-Assisted Aromatic Substitution Reaction with Sodium Azide
Markiewicz, John T.; et al, Journal of Organic Chemistry, 2010, 75(14), 4887-4890

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond Cleavage
Hyodo, Kengo ; et al, Organic Letters, 2019, 21(8), 2818-2822

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Formic acid ,  Potassium hydroxide Solvents: Ethanol ;  1 h, 70 °C
Reference
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading
Yakukhnov, Sergey A.; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4781-4789

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol ,  Water ;  12 h, rt
Reference
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
Rao, Honghua; et al, Angewandte Chemie, 2009, 48(6), 1114-1116

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ;  5 h, rt
Reference
Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines
Kumar, Puneet; et al, European Journal of Organic Chemistry, 2022, 2022(27),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  O-(2,4-Dinitrophenyl)hydroxylamine Solvents: 1,2-Dichloroethane ;  48 h, 25 °C
Reference
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; et al, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt phthalocyanine Solvents: Methanol ;  30 min, 30 °C
Reference
Single-Atom Cobalt-Catalyzed Transfer Hydrogenation of Azides and One-Pot Synthesis of Pyrroles
Panja, Dibyajyoti; et al, Advanced Synthesis & Catalysis, 2023, 365(17), 2959-2968

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Phenylacetylene Catalysts: Bis[[N,N′-[1,3-bis(1,1-dimethylethyl)-1,3-propanediylidene]bis[2,6-bis(1-methyle… Solvents: Benzene-d6 ;  30 min, 23 °C
Reference
Iron-Catalyzed Alkyne Carboamination via an Isolable Iron Imide Complex
Richards, Corey A.; et al, Organometallics, 2021, 40(17), 2945-2950

Synthetic Circuit 17

Reaction Conditions
Reference
Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems
Grasa, Gabriela A.; et al, Journal of Organic Chemistry, 2001, 66(23), 7729-7737

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  SL-J009-1 Solvents: 1,4-Dioxane ;  12 - 24 h, 50 °C
Reference
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
Vo, Giang D.; et al, Journal of the American Chemical Society, 2009, 131(31), 11049-11061

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  1 bar, -78 °C; 2 h, 40 °C
Reference
Nitrenium ions as new versatile reagents for electrophilic amination
Avigdori, Idan; et al, Chemical Science, 2023, 14(43), 12034-12040

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid
Reference
The Fischer reaction of cyclohexanone mesitylhydrazone. Evidence of a 1,4-methyl migration
Carlin, Robert B.; et al, Journal of the American Chemical Society, 1962, 84, 4107-12

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonium sulfate Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphorous trichloride, polymer with 1,3,5-triazine-2,4,6(1H,3H,5H)-trione Solvents: Polyethylene glycol ;  12 h, 100 °C
Reference
A triazine-phosphite polymeric ligand bearing cage-like P,N-ligation sites: an efficient ligand in the nickel-catalyzed amination of aryl chlorides and phenols
Panahi, Farhad; et al, RSC Advances, 2016, 6(84), 80670-80678

Synthetic Circuit 22

Reaction Conditions
Reference
Product ratios dependent on and independent of the left group in a single series: potassium metal-provoked reactions of aryl halides with amide and acetone enolate ions that occur during mixing
Tremelling, Michael J.; et al, Journal of the American Chemical Society, 1980, 102(24), 7375-7

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Azidotrimethylsilane Solvents: Ethanol ,  Chloroform ,  Water ;  3.6 min, 90 °C
1.2 Reagents: Methanol Solvents: Water ;  5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System
Chen, Yuesu; et al, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Ammonium hydroxide Solvents: Water ;  2 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Reference
Simple and efficient amination of diaryliodonium salts with aqueous ammonia in water without metal-catalyst
Li, Jian; et al, RSC Advances, 2012, 2(28), 10485-10487

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Ammonia Catalysts: 2,9-Dichloro-1,10-phenanthroline ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Methanol ;  12 h, 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Photoinduced Arene C-H Amination with Ammonia: A Practical and Regioselective Strategy for Primary Amines
Tan, Xiaobin; et al, Advanced Synthesis & Catalysis, 2023, 365(13), 2165-2170

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Vitride ,  Diphenylphosphoryl azide Solvents: Diethyl ether ,  Toluene
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  3 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 Reagents: Azidotrimethylsilane
Reference
Trimethylsilyl azide/triflic acid, a highly efficient electrophilic aromatic amination reagent
Olah, George A.; et al, Journal of Organic Chemistry, 1989, 54(5), 1203-4

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 h, rt
1.2 Reagents: 2,4,6-Tris(4-methylphenoxy)-1,3,5-triazine ;  1 h, rt; 10 h, 110 °C
1.3 Reagents: Ammonium carbonate ,  Tripotassium phosphate Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: 1,4-Dioxane ;  12 h, 100 °C
Reference
Direct Nickel-Catalyzed Amination of Phenols via C-O Bond Activation using 2,4,6-Trichloro-1,3,5-triazine (TCT) as Reagent
Iranpoor, Nasser; et al, Advanced Synthesis & Catalysis, 2014, 356(14-15), 3067-3073

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Methanol ,  Cesium carbonate Catalysts: 2907709-74-2 ;  24 h, 140 °C
Reference
In-depth experimental and theoretical investigations on Co-SAC catalyzed transfer hydrogenation of azo compounds using methanol and ethanol
Panja, Dibyajyoti; et al, ChemRxiv, 2023, 1, 1-18

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Methanol ,  Cesium carbonate Catalysts: 2691904-39-7 ;  24 h, 140 °C
Reference
Co-SAC catalyzed utilization of methanol and ethanol in the transfer hydrogenation of azo bonds: experimental and theoretical studies
Panja, Dibyajyoti; et al, Green Chemistry, 2023, 25(22), 9374-9387

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Raw materials

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Preparation Products

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Suppliers

SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-05-1)
ZHANG JING LI
19821570922
angela@labgogo.com
Nantong Reform Petro-chemical Co.,Ltd
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(CAS:88-05-1)
CAO HAI YAN
19952847550
2143087160@qq.com
Wuhan Newgreat Chemical Co., Ltd
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(CAS:88-05-1)
ZHANG JING LI
18502781673
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Hubei Baidu Chemistry Co.,Ltd.
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PENG XING
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Shanghai Hansi Chemical Industry Co., Ltd.
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